Cas no 1324303-83-4 (N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide)

N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide
- N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(2-cyanophenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- F5788-0843
- AKOS024518572
- VU0520498-1
- 1324303-83-4
-
- インチ: 1S/C18H15FN4O2/c19-14-5-7-15(8-6-14)23-10-9-22(18(23)25)12-17(24)21-16-4-2-1-3-13(16)11-20/h1-8H,9-10,12H2,(H,21,24)
- InChIKey: CDIIMRHSENNDDD-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C#N)(=O)CN1C(=O)N(C2=CC=C(F)C=C2)CC1
計算された属性
- 精确分子量: 338.118
- 同位素质量: 338.118
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 553
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4A^2
- XLogP3: 2.3
N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-0843-2μmol |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-20μmol |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-30mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-10μmol |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-5mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-5μmol |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-20mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-2mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-3mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-0843-1mg |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
1324303-83-4 | 1mg |
$54.0 | 2023-09-09 |
N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamideに関する追加情報
N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide: A Comprehensive Overview
The compound N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide, identified by the CAS No. 1324303-83-4, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazolidin derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by the presence of a cyanophenyl group, a fluorophenyl group, and an imidazolidin ring system, all of which contribute to its distinctive reactivity and functionality.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials science. The integration of fluorine atoms into the molecular framework, as seen in the 4-fluorophenyl group, significantly enhances the molecule's electronic properties, making it a valuable candidate for exploring novel chemical reactions and biological interactions.
The imidazolidin ring system in N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide is known for its versatility in forming hydrogen bonds and coordinating with metal ions. This property has been extensively exploited in designing bioactive molecules, particularly in the field of medicinal chemistry. Recent studies have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant activities, making it a potential lead compound for developing therapeutic agents against chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its biological applications, this compound has shown remarkable stability under harsh chemical conditions, rendering it suitable for use in high-performance materials. For instance, researchers have explored its application as a precursor for synthesizing advanced polymers and coatings with enhanced mechanical and thermal properties. The presence of the cyanophenyl group further enhances the molecule's ability to participate in conjugation reactions, which is crucial for achieving desired functionalities in materials science.
The synthesis of N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields. Key steps include the formation of the imidazolidin ring through cyclization reactions and subsequent functionalization with cyanophenyl and fluorophenyl groups. The use of eco-friendly solvents and catalysts has been encouraged in recent syntheses to align with sustainable chemistry practices.
From an analytical perspective, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These techniques provide detailed insights into the molecular architecture, enabling researchers to fine-tune synthetic protocols for better outcomes. Furthermore, computational chemistry tools have been employed to predict the molecule's behavior in different chemical environments, aiding in its rational design for specific applications.
In conclusion, N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide represents a fascinating example of how advanced synthetic methods and interdisciplinary research can lead to innovative chemical compounds with diverse applications. As ongoing research continues to uncover new properties and uses for this compound, it stands poised to make significant contributions to both scientific understanding and practical innovations across various industries.
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